molecular formula C5H7N3O B1215423 3-Methyl-1H-pyrazole-1-carboxamide CAS No. 873-50-7

3-Methyl-1H-pyrazole-1-carboxamide

Cat. No. B1215423
CAS RN: 873-50-7
M. Wt: 125.13 g/mol
InChI Key: AJDAWQUQDDHYHH-UHFFFAOYSA-N
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Description

“3-Methyl-1H-pyrazole-1-carboxamide” is a compound with the molecular formula C5H7N3O . It is also known by other names such as 3-methylpyrazole-1-carboxamide and 3-Methyl-1-pyrazolecarboxamide . The molecular weight of this compound is 125.13 g/mol .


Synthesis Analysis

A series of novel pyrazole carboxamides were synthesized through multi-step reactions from ethyl acetoacetate and triethyl orthoformate . Another method involved the design and synthesis of seven 3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide compounds .


Molecular Structure Analysis

The structure of “3-Methyl-1H-pyrazole-1-carboxamide” includes a five-membered aromatic ring structure with two nitrogen atoms adjacent to three carbon atoms . The InChI representation of the compound is InChI=1S/C5H7N3O/c1-4-2-3-8 (7-4)5 (6)9/h2-3H,1H3, (H2,6,9) .


Chemical Reactions Analysis

Pyrazoles, including “3-Methyl-1H-pyrazole-1-carboxamide”, are considered privileged scaffolds in medicinal chemistry . They have been used in the synthesis of various pharmacologically active compounds .


Physical And Chemical Properties Analysis

The compound “3-Methyl-1H-pyrazole-1-carboxamide” has a molecular weight of 125.13 g/mol . It has one hydrogen bond donor count and two hydrogen bond acceptor counts . The compound is also characterized by a rotatable bond count of zero .

Mechanism of Action

Target of Action

3-Methyl-1H-pyrazole-1-carboxamide, like many pyrazole derivatives, is known to interact with a variety of biological targets. Pyrazole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that pyrazole derivatives can interact with their targets in various ways, often leading to changes in the function of the target . For example, some pyrazole derivatives have been found to inhibit key enzymes, disrupt cell signaling pathways, or bind to specific receptors .

Biochemical Pathways

It is known that pyrazole derivatives can affect a variety of biochemical pathways, depending on their specific targets . For example, some pyrazole derivatives have been found to inhibit the activity of key enzymes in metabolic pathways .

Pharmacokinetics

The pharmacokinetic properties of a compound can greatly impact its bioavailability and efficacy .

Result of Action

It is known that pyrazole derivatives can have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action . For example, some pyrazole derivatives have been found to inhibit cell growth, induce cell death, or modulate immune responses .

Action Environment

The action of 3-Methyl-1H-pyrazole-1-carboxamide can be influenced by various environmental factors. For example, the solvent in which the compound is dissolved can affect its reactivity and the formation of intermolecular interactions . .

Safety and Hazards

While specific safety and hazard information for “3-Methyl-1H-pyrazole-1-carboxamide” is not available in the retrieved papers, it’s important to handle all chemical compounds with care and use personal protective equipment as required .

Future Directions

Pyrazoles, including “3-Methyl-1H-pyrazole-1-carboxamide”, are gaining more attention in the field of medicinal chemistry due to their interesting pharmacological properties . Future research could focus on exploring the diverse therapeutic activities of pyrazole derivatives .

properties

IUPAC Name

3-methylpyrazole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-4-2-3-8(7-4)5(6)9/h2-3H,1H3,(H2,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZZQMXKKNDHNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10143235
Record name 1H-Pyrazole-1-carboxamide, 3(or 5)-methyl-
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Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

873-50-7, 100365-72-8
Record name 1-Carbamoyl-3-methylpyrazole
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Record name 1H-Pyrazole-1-carboxamide, 3(or 5)-methyl-
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Record name 873-50-7
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Record name 1H-Pyrazole-1-carboxamide, 3(or 5)-methyl-
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Record name 3-methyl-1H-pyrazole-1-carboxamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main application of 3-methylpyrazole-1-carboxamide explored in the provided research?

A1: The research primarily focuses on evaluating 3-methylpyrazole-1-carboxamide (MPC) as a potential nitrification inhibitor in soil. [] Nitrification inhibitors are important in agriculture as they can slow down the conversion of ammonium to nitrate in the soil. This is beneficial because it reduces nitrogen loss through leaching and denitrification, making nitrogen more available for plant uptake.

Q2: Were there any limitations to the study that could affect the interpretation of 3-methylpyrazole-1-carboxamide's effectiveness?

A2: The study primarily focused on laboratory incubation experiments. [] While these provide valuable controlled insights, further research is needed to evaluate the efficacy and long-term impact of MPC under field conditions, considering factors like soil type, climate variations, and agricultural practices.

Q3: Aside from its potential use as a nitrification inhibitor, was 3-methylpyrazole-1-carboxamide studied for any other applications in these research articles?

A3: One of the provided articles delves into the kinetic relationships of N-aryl-3-methylpyrazole-1-carboxamides reacting with amines. [] This suggests broader chemical reactivity and potential applications of this class of compounds beyond nitrification inhibition, which requires further investigation.

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